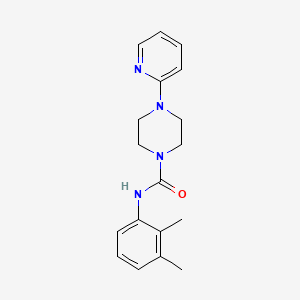![molecular formula C18H26N2O2 B5258628 1-acetyl-N-[1-(2,4-dimethylphenyl)ethyl]piperidine-4-carboxamide](/img/structure/B5258628.png)
1-acetyl-N-[1-(2,4-dimethylphenyl)ethyl]piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-acetyl-N-[1-(2,4-dimethylphenyl)ethyl]piperidine-4-carboxamide is a synthetic organic compound with the molecular formula C18H26N2O2. It is characterized by the presence of a piperidine ring substituted with an acetyl group and a carboxamide group, along with a 2,4-dimethylphenyl group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-acetyl-N-[1-(2,4-dimethylphenyl)ethyl]piperidine-4-carboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Acetyl Group: The acetyl group is introduced via an acetylation reaction using acetic anhydride or acetyl chloride.
Attachment of the 2,4-Dimethylphenyl Group: This step involves the alkylation of the piperidine nitrogen with 2,4-dimethylphenyl ethyl halide under basic conditions.
Formation of the Carboxamide Group: The carboxamide group is introduced through an amidation reaction using appropriate amine and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1-acetyl-N-[1-(2,4-dimethylphenyl)ethyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetyl or carboxamide groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new substituted derivatives with different functional groups.
Scientific Research Applications
1-acetyl-N-[1-(2,4-dimethylphenyl)ethyl]piperidine-4-carboxamide has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-acetyl-N-[1-(2,4-dimethylphenyl)ethyl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
1-Butyl-N-(2,4-dimethylphenyl)piperidine-2-carboxamide: Similar structure with a butyl group instead of an acetyl group.
Ethanone, 1-(2,4-dimethylphenyl)-: Similar aromatic substitution pattern but lacks the piperidine ring and carboxamide group.
Uniqueness
1-acetyl-N-[1-(2,4-dimethylphenyl)ethyl]piperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-acetyl-N-[1-(2,4-dimethylphenyl)ethyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-12-5-6-17(13(2)11-12)14(3)19-18(22)16-7-9-20(10-8-16)15(4)21/h5-6,11,14,16H,7-10H2,1-4H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQIYGHWRTXUUFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)NC(=O)C2CCN(CC2)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-(2,5-dimethylbenzyl)-3-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5258547.png)
![N-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-N-methyl-3-(4-piperidinylmethyl)benzamide hydrochloride](/img/structure/B5258551.png)
![3-{[2-(4-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-chlorobenzoate](/img/structure/B5258566.png)
![N-[2-[4-[(8-methylquinolin-5-yl)methyl]morpholin-2-yl]ethyl]acetamide](/img/structure/B5258574.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}acetamide](/img/structure/B5258575.png)
![(3aR*,7aS*)-2-[5-(1H-imidazol-1-ylmethyl)-2-furoyl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5258588.png)
![(Z)-1-(2,4-dimethoxyphenyl)-3-[2-(methylamino)-4-nitroanilino]prop-2-en-1-one](/img/structure/B5258597.png)

![7-[2-(1H-imidazol-4-yl)ethyl]-5-methyl-2-(methylthio)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5258617.png)

![2-{1-[2-fluoro-5-(trifluoromethyl)benzyl]-2-pyrrolidinyl}pyridine](/img/structure/B5258633.png)
![2-[[(E)-3-(1,3-benzodioxol-5-yl)-2-(furan-2-carbonylamino)prop-2-enoyl]amino]-3-methylbutanoic acid](/img/structure/B5258646.png)
![N-[2-(dimethylamino)ethyl]-4-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5258647.png)
![2-[3-(hydroxymethyl)phenoxy]-N-methyl-N-phenylacetamide](/img/structure/B5258651.png)
